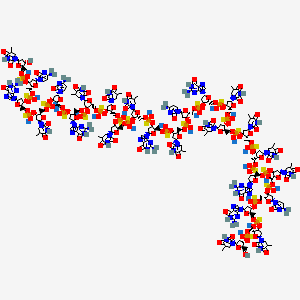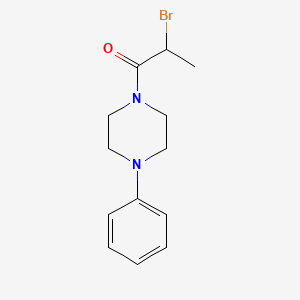
2-Bromo-1-(4-phenylpiperazin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-phenyl-piperazin-1-yl)-propan-1-one is an organic compound that features a bromine atom, a phenyl group, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-phenyl-piperazin-1-yl)-propan-1-one typically involves the reaction of 1-(4-phenyl-piperazin-1-yl)-propan-1-one with a brominating agent. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(4-phenyl-piperazin-1-yl)-propan-1-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form 1-(4-phenyl-piperazin-1-yl)-propan-1-ol.
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted piperazines with various functional groups.
Reduction: The major product is 1-(4-phenyl-piperazin-1-yl)-propan-1-ol.
Oxidation: Products include ketones or carboxylic acids depending on the extent of oxidation.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-phenyl-piperazin-1-yl)-propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(4-phenyl-piperazin-1-yl)-propan-1-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Phenyl-piperazin-1-yl)-propan-1-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(4-phenyl-piperazin-1-yl)-propan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(4-Phenyl-piperazin-1-yl)-ethanone: Shorter carbon chain, affecting its chemical properties and reactivity.
Uniqueness
2-Bromo-1-(4-phenyl-piperazin-1-yl)-propan-1-one is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a compound of interest in biological studies.
Eigenschaften
Molekularformel |
C13H17BrN2O |
|---|---|
Molekulargewicht |
297.19 g/mol |
IUPAC-Name |
2-bromo-1-(4-phenylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C13H17BrN2O/c1-11(14)13(17)16-9-7-15(8-10-16)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
InChI-Schlüssel |
IZPIVLPDWWDZQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


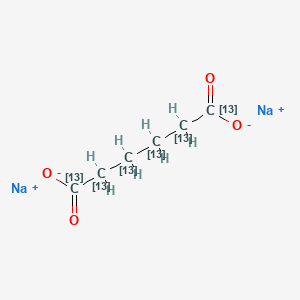
![(4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13908080.png)
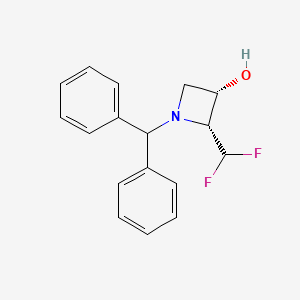
![6-Chloro-N,3-dimethyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13908090.png)


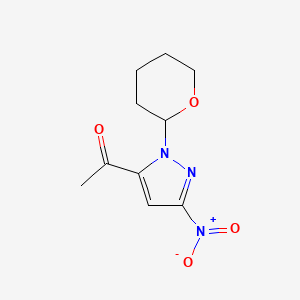
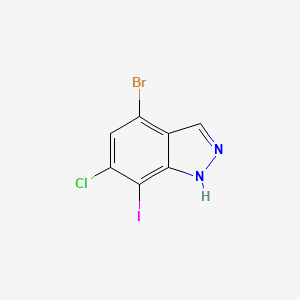
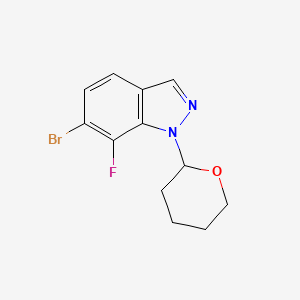
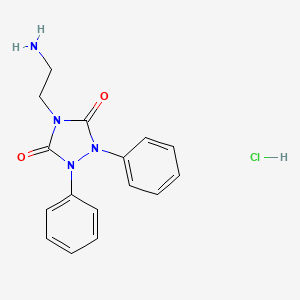
![sodium (2E)-1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate](/img/structure/B13908137.png)
![(1R, 4R, 5R)-rel-2-Aza-bicyclo[2.2.2]octan-5-ol](/img/structure/B13908144.png)

